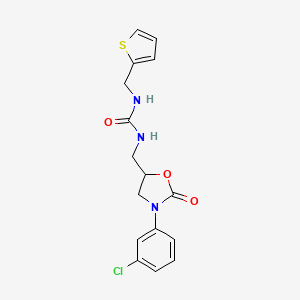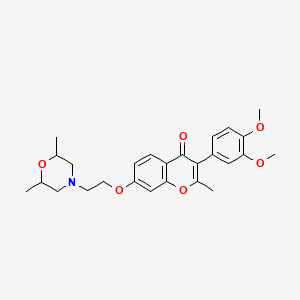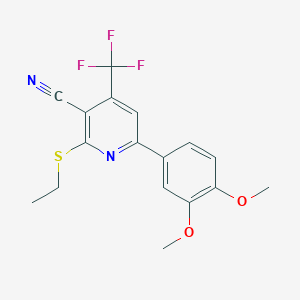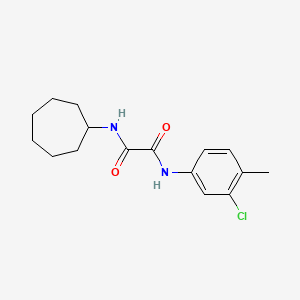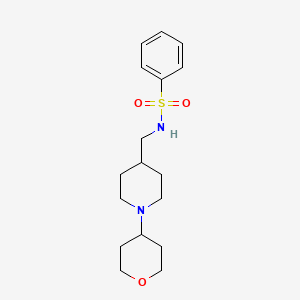![molecular formula C28H28N4O5 B2703985 2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1223935-20-3](/img/no-structure.png)
2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on structurally related isoquinoline derivatives has focused on their structural aspects and properties, particularly in the formation of gels and crystalline structures upon interaction with different acids. These compounds exhibit notable fluorescence properties, with variations in fluorescence emission depending on their protonated state and interaction with other compounds. The structural analysis of such compounds provides a foundation for understanding their potential applications in material science and optical devices (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antitumor Activity
The antitumor activities of related methoxy-indolo[2,1‐a]isoquinolines have been synthesized and tested, demonstrating significant inhibition of cell proliferation in various cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (R. Ambros, S. Angerer, W. Wiegrebe, 1988).
Antimalarial Activity
Compounds structurally related to the query chemical have been prepared and evaluated for their antimalarial potency, demonstrating excellent activity against resistant strains of parasites. This suggests potential applications in developing new antimalarial drugs (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).
Synthesis and Pharmacological Activities
The synthesis and evaluation of pharmacological activities, such as anti-inflammatory and analgesic effects, of oxoquinazoline derivatives and their N-substituted acetamides, have been a significant area of research. These studies contribute to the understanding of these compounds' therapeutic potential (Ch. Rajveer, C. Swarnalatha, B. Rathinaraj, S. Sudhrshini, 2010).
Antimicrobial Activity
The synthesis of new derivatives and their evaluation for antimicrobial activities represent another crucial area of scientific research application. Such studies are essential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (N. Patel, A. R. Shaikh, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide, followed by cyclization with formic acid to form the quinazoline ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "2-amino-N-(4-methoxyphenyl)acetamide", "4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide", "Formic acid", "Oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide in the presence of a coupling agent such as EDC or DCC to form the intermediate.", "Step 2: Cyclization of the intermediate with formic acid to form the quinazoline ring.", "Step 3: Oxidation of the resulting intermediate to form the final product." ] } | |
CAS-Nummer |
1223935-20-3 |
Molekularformel |
C28H28N4O5 |
Molekulargewicht |
500.555 |
IUPAC-Name |
2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H28N4O5/c1-18(2)29-25(33)16-19-8-12-21(13-9-19)32-27(35)23-6-4-5-7-24(23)31(28(32)36)17-26(34)30-20-10-14-22(37-3)15-11-20/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
UVIZIEVWMFSNTA-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)
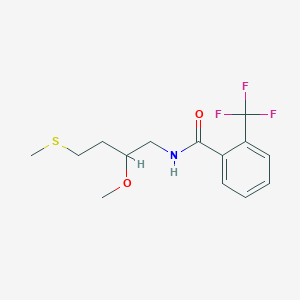
![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)
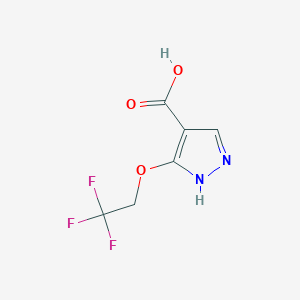
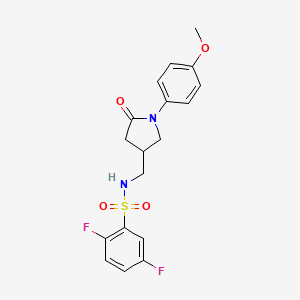
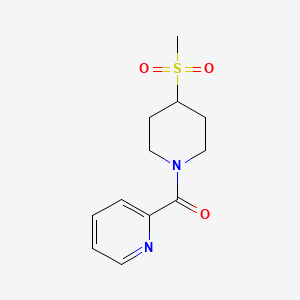
![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
